molecular formula C23H20N4O5 B2982704 methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941913-37-7

methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2982704
CAS No.: 941913-37-7
M. Wt: 432.436
InChI Key: BCHMVCGNSNFDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H20N4O5 and its molecular weight is 432.436. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity in Cancer Research

Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate exhibits potential in cancer research due to its promising antiproliferative activity. A study highlighted the effectiveness of a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), in inhibiting tubulin polymerization, which is crucial in cancer cell growth. This inhibition leads to the arrest of the cell cycle in cancer cells, demonstrating the potential of these compounds in cancer treatment strategies (Minegishi et al., 2015).

Antibacterial Activity

Compounds structurally similar to this compound have demonstrated significant antibacterial properties. For instance, a series of novel oxadiazoles showed notable antibacterial activity against various bacterial strains, such as Bacillus subtilis and Staphylococcus aureus, indicating the potential use of these compounds in developing new antibacterial agents (Rai et al., 2009).

Synthesis of Heterocyclic Systems

These compounds are also utilized in the synthesis of heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, was used in the preparation of various heterocyclic compounds, demonstrating the versatility of these molecules in synthesizing complex organic structures (Selič et al., 1997).

Drug-likeness Prediction and Microbial Investigation

In silico studies of compounds similar to this compound reveal excellent drug-likeness properties. These studies involve the synthesis and characterization of compounds, followed by antibacterial, antifungal, and antimycobacterial activity assessments, showcasing their potential in drug development (Pandya et al., 2019).

Pharmacological Evaluation for Toxicity and Antioxidant Actions

The pharmacological evaluation of compounds structurally related to this compound includes assessing their toxicity, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation contributes to understanding the potential therapeutic applications and safety profile of these compounds (Faheem, 2018).

Properties

IUPAC Name

methyl 2-[[2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-31-16-9-7-15(8-10-16)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-6-4-3-5-17(18)23(30)32-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHMVCGNSNFDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.